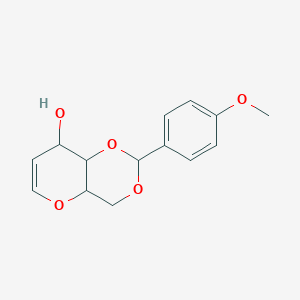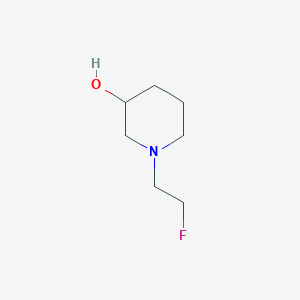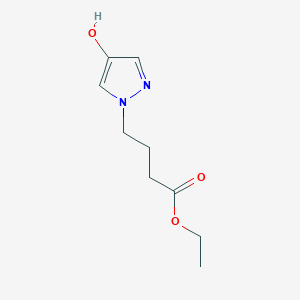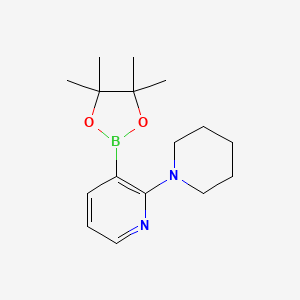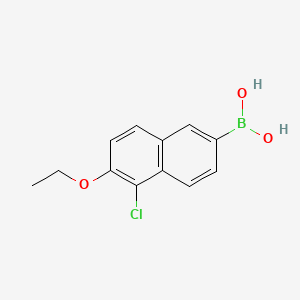
3,3-Difluoro-5,5-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-5,5-dimethylpiperidin-4-ol is a fluorinated piperidine derivative with the molecular formula C7H13F2NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3,3-Dimethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-5,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-5,5-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a precursor for the development of fluorinated bioactive compounds with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpiperidin-4-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with distinct reactivity and applications.
3,5,6,7,8-Pentachloroquinoline: A chlorinated analog with different substitution patterns and properties.
Uniqueness
3,3-Difluoro-5,5-dimethylpiperidin-4-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated or differently fluorinated analogs. This uniqueness makes it valuable in the development of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H13F2NO |
|---|---|
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
3,3-difluoro-5,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H13F2NO/c1-6(2)3-10-4-7(8,9)5(6)11/h5,10-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RHGQFUBYKVKNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC(C1O)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


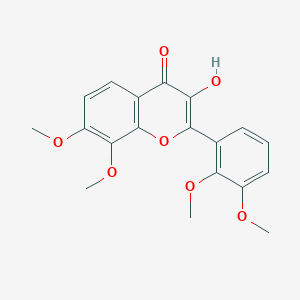
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)

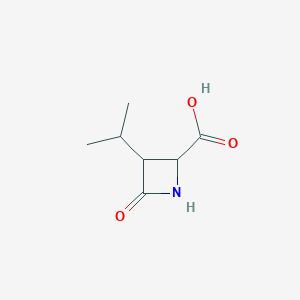

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)
